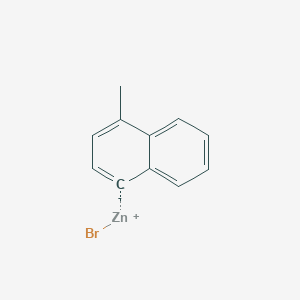![molecular formula C11H13ClFNO B14884270 [(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B14884270.png)
[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-pyrrolidinemethanol, 4-(4-chloro-2-fluorophenyl)-, (3S,4R)-, hydrochloride is a chemical compound with the molecular formula C11H14ClFNO·HCl. It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyrrolidinemethanol, 4-(4-chloro-2-fluorophenyl)-, (3S,4R)-, hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the 4-(4-chloro-2-fluorophenyl) Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with the 4-(4-chloro-2-fluorophenyl) group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH .
Analyse Des Réactions Chimiques
Types of Reactions
3-pyrrolidinemethanol, 4-(4-chloro-2-fluorophenyl)-, (3S,4R)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
3-pyrrolidinemethanol, 4-(4-chloro-2-fluorophenyl)-, (3S,4R)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-pyrrolidinemethanol, 4-(4-chloro-2-fluorophenyl)-, (3S,4R)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The exact molecular targets and pathways involved can vary, but typically include key enzymes and receptors involved in cellular signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-pyrrolidinemethanol, 4-(4-chloro-2-fluorophenyl)-, (3S,4R)-, hydrochloride include:
3-pyrrolidinemethanol, 4-(4-chlorophenyl)-, hydrochloride: Lacks the fluorine atom.
3-pyrrolidinemethanol, 4-(4-fluorophenyl)-, hydrochloride: Lacks the chlorine atom.
3-pyrrolidinemethanol, 4-(4-chloro-2-methylphenyl)-, hydrochloride: Contains a methyl group instead of a fluorine atom.
Uniqueness
The uniqueness of 3-pyrrolidinemethanol, 4-(4-chloro-2-fluorophenyl)-, (3S,4R)-, hydrochloride lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the phenyl ring can significantly influence the compound’s reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C11H13ClFNO |
|---|---|
Poids moléculaire |
229.68 g/mol |
Nom IUPAC |
[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H13ClFNO/c12-8-1-2-9(11(13)3-8)10-5-14-4-7(10)6-15/h1-3,7,10,14-15H,4-6H2/t7-,10+/m0/s1 |
Clé InChI |
QDJOTQAOTNWMDE-OIBJUYFYSA-N |
SMILES isomérique |
C1[C@H]([C@@H](CN1)C2=C(C=C(C=C2)Cl)F)CO |
SMILES canonique |
C1C(C(CN1)C2=C(C=C(C=C2)Cl)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


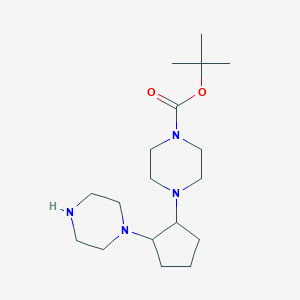


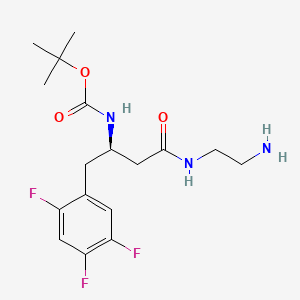
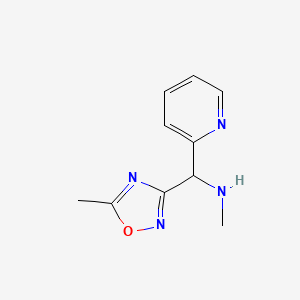


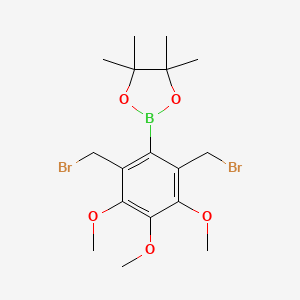
![ethyl 5-methoxy-3-{[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]amino}-1H-indole-2-carboxylate](/img/structure/B14884244.png)

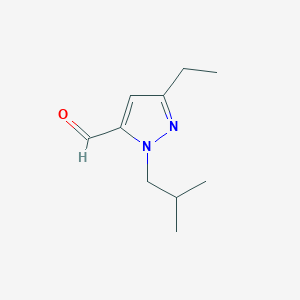
![1-[(Chloromethyl)sulfonyl]butane](/img/structure/B14884255.png)

